2,6-Dimethylisonicotinic acid hydrochloride
Overview
Description
2,6-Dimethylisonicotinic acid hydrochloride is a chemical compound with the CAS Number: 857363-49-6 . It has a molecular weight of 187.63 and its molecular formula is C8H9NO2.ClH .
Synthesis Analysis
The synthesis of this compound involves a reaction with sulfuric acid at 100°C for 5 hours . The resulting solution is then cooled on an ice bath, brought to pH 3.5 with 10 N sodium hydroxide, and then concentrated to dryness .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
1. Bifunctional Chelators for Technetium Binding
2,6-Dimethylisonicotinic acid hydrochloride and its analogues have been investigated for their potential as bifunctional chelators for technetium binding. Such compounds are of interest due to their ability to capture technetium efficiently at low concentrations, although the structure of the labeled complexes is heterogeneous and not fully understood. Studies have evaluated various isomers and analogues, such as 2-chloro-6-hydrazinonicotinic acid and 2,6-dihydrazinonicotinic acid, for their chelating efficiency and coordination chemistry with technetium. These investigations offer insights into the potential of these compounds for more complex bioconjugate synthesis, particularly in the context of technetium labeling for radiopharmaceutical applications (Meszaros et al., 2011).
2. Vibrational Spectroscopy and Molecular Structure Analysis
The molecular structure, infrared, and Raman spectra of this compound and its analogues have been subjects of both experimental and theoretical studies. These studies aim to understand the conformations, vibrational frequencies, and molecular interactions of these compounds. For instance, analyses have been performed on 6-chloronicotinic acid, highlighting the significance of such studies in comprehending the physicochemical properties and structural dynamics of these compounds (Karabacak & Kurt, 2008).
3. Synthesis of Derivatives and Applications in Protein Modification
There is significant interest in the synthesis of derivatives of this compound for various biochemical applications. For example, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents derived from 2,6-dimethylisonicotinic acid has been documented. These agents are used for the derivatization of the N-terminal of proteins, showcasing the compound's utility in protein chemistry and potential applications in proteomics and drug development (Tsumoto et al., 2003).
4. Photocatalyzed Oxidation in Environmental Applications
The photocatalyzed oxidation of compounds related to this compound has been studied, particularly concerning the degradation of herbicides like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). These studies are crucial for understanding the environmental fate of such compounds and their potential applications in pollution control and environmental remediation (Xu, Cai, & O’Shea, 2007).
Safety and Hazards
Properties
IUPAC Name |
2,6-dimethylpyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNDZQIVNNLXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693912 | |
Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857363-49-6 | |
Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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